REACTION_SMILES
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[Cl:1][c:2]1[c:3]([OH:18])[c:4]([N+:15]([O-:16])=[O:17])[c:5]([C:6](=[O:7])[NH:8][CH:9]2[CH2:10][CH2:11]2)[c:12]([Cl:14])[cH:13]1.[OH2:19].[Sn:20]([Cl:21])[Cl:22]>>[Cl:1][c:2]1[c:3]([OH:18])[c:4]([NH2:15])[c:5]([C:6](=[O:7])[NH:8][CH:9]2[CH2:10][CH2:11]2)[c:12]([Cl:14])[cH:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(NC1CC1)c1c(Cl)cc(Cl)c(O)c1[N+](=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl[Sn]Cl
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Name
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Type
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product
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Smiles
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Nc1c(O)c(Cl)cc(Cl)c1C(=O)NC1CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |